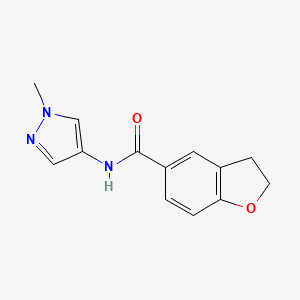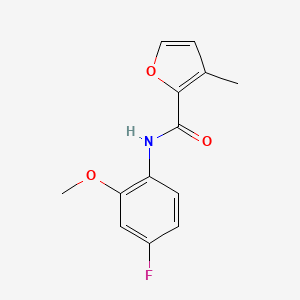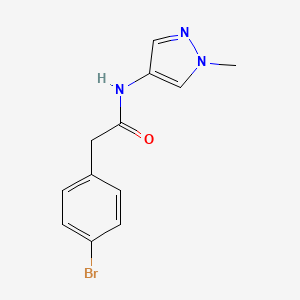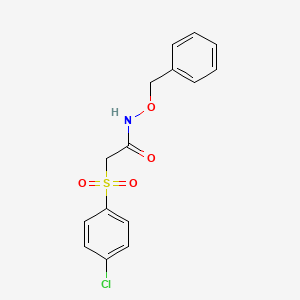![molecular formula C21H27N3O B7539530 1-Benzyl-3-[[2-(piperidin-1-ylmethyl)phenyl]methyl]urea](/img/structure/B7539530.png)
1-Benzyl-3-[[2-(piperidin-1-ylmethyl)phenyl]methyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-3-[[2-(piperidin-1-ylmethyl)phenyl]methyl]urea, also known as BPU, is a synthetic compound that has been extensively studied for its potential applications in the field of cancer research. BPU belongs to the class of urea derivatives and has been shown to exhibit potent anti-tumor activity in several types of cancer cells.
Wirkmechanismus
1-Benzyl-3-[[2-(piperidin-1-ylmethyl)phenyl]methyl]urea works by inhibiting the activity of tubulin, a protein that is essential for cell division. Tubulin plays a critical role in the formation of the microtubule network, which is responsible for the separation of chromosomes during cell division. 1-Benzyl-3-[[2-(piperidin-1-ylmethyl)phenyl]methyl]urea binds to tubulin and disrupts the microtubule network, preventing the separation of chromosomes and ultimately leading to cell death.
Biochemical and Physiological Effects:
1-Benzyl-3-[[2-(piperidin-1-ylmethyl)phenyl]methyl]urea has been shown to exhibit potent anti-tumor activity in several types of cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. 1-Benzyl-3-[[2-(piperidin-1-ylmethyl)phenyl]methyl]urea has been found to be relatively non-toxic to normal cells, making it a promising candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-Benzyl-3-[[2-(piperidin-1-ylmethyl)phenyl]methyl]urea is its potent anti-tumor activity in several types of cancer cells. 1-Benzyl-3-[[2-(piperidin-1-ylmethyl)phenyl]methyl]urea has also been found to be relatively non-toxic to normal cells, making it a promising candidate for cancer therapy. However, one of the limitations of 1-Benzyl-3-[[2-(piperidin-1-ylmethyl)phenyl]methyl]urea is its complex synthesis method, which requires expertise in organic chemistry and careful handling of reagents.
Zukünftige Richtungen
There are several future directions for research on 1-Benzyl-3-[[2-(piperidin-1-ylmethyl)phenyl]methyl]urea. One potential direction is to investigate the use of 1-Benzyl-3-[[2-(piperidin-1-ylmethyl)phenyl]methyl]urea in combination with other anti-cancer agents to enhance its anti-tumor activity. Another direction is to study the pharmacokinetics and pharmacodynamics of 1-Benzyl-3-[[2-(piperidin-1-ylmethyl)phenyl]methyl]urea in animal models to determine its efficacy and safety in vivo. Additionally, further studies are needed to determine the optimal dosage and administration route for 1-Benzyl-3-[[2-(piperidin-1-ylmethyl)phenyl]methyl]urea in cancer therapy.
Synthesemethoden
The synthesis of 1-Benzyl-3-[[2-(piperidin-1-ylmethyl)phenyl]methyl]urea involves the condensation of benzyl isocyanate with 2-(piperidin-1-ylmethyl)benzaldehyde in the presence of a catalyst. The resulting intermediate is then treated with urea to obtain 1-Benzyl-3-[[2-(piperidin-1-ylmethyl)phenyl]methyl]urea. The synthesis of 1-Benzyl-3-[[2-(piperidin-1-ylmethyl)phenyl]methyl]urea is a multi-step process that requires expertise in organic chemistry and careful handling of reagents.
Wissenschaftliche Forschungsanwendungen
1-Benzyl-3-[[2-(piperidin-1-ylmethyl)phenyl]methyl]urea has been studied extensively for its potential applications in cancer research. It has been shown to exhibit potent anti-tumor activity in several types of cancer cells, including breast, lung, and prostate cancer. 1-Benzyl-3-[[2-(piperidin-1-ylmethyl)phenyl]methyl]urea works by inhibiting the activity of a protein called tubulin, which is essential for cell division. By inhibiting tubulin activity, 1-Benzyl-3-[[2-(piperidin-1-ylmethyl)phenyl]methyl]urea prevents cancer cells from dividing and growing.
Eigenschaften
IUPAC Name |
1-benzyl-3-[[2-(piperidin-1-ylmethyl)phenyl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O/c25-21(22-15-18-9-3-1-4-10-18)23-16-19-11-5-6-12-20(19)17-24-13-7-2-8-14-24/h1,3-6,9-12H,2,7-8,13-17H2,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGVBONDXEOCFCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=CC=C2CNC(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-3-[[2-(piperidin-1-ylmethyl)phenyl]methyl]urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,2,5-trimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]furan-3-carboxamide](/img/structure/B7539451.png)
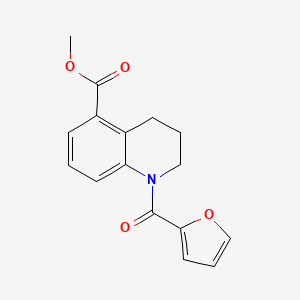
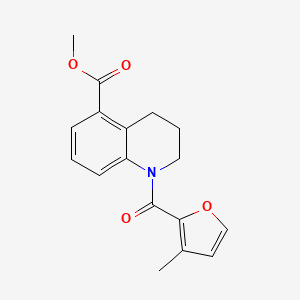

![N-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-sulfonamide](/img/structure/B7539484.png)
![N,6-dimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]pyridine-2-carboxamide](/img/structure/B7539494.png)
![N-[2-(methylamino)-2-oxoethyl]-2-pyridin-3-ylquinoline-4-carboxamide](/img/structure/B7539495.png)
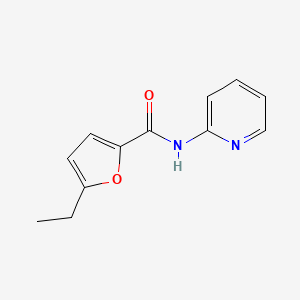
![N-[(4-chlorophenyl)methyl]-6-imidazol-1-ylpyridine-3-carboxamide](/img/structure/B7539508.png)
![(5-Bromo-2-hydroxyphenyl)-[4-[(5-chloro-2-methoxyphenyl)methyl]piperazin-1-yl]methanone](/img/structure/B7539514.png)
